ClpB-IN-1 ATPase Modulation Profile Compared with Active ClpB Inhibitors
ClpB‑IN‑1 (compound 7) exhibits a minimal effect on both basal and substrate‑activated ATPase activity of ClpB. In the same experimental system, compounds 3 and 6 significantly inhibit substrate‑induced ATPase activation. This differential behavior is reflected in the classification of compound 7 among ligands that have a slight, if any, effect on ATP hydrolysis [1].
| Evidence Dimension | ATPase activity modulation |
|---|---|
| Target Compound Data | Slight effect on basal and substrate‑activated ATPase activity; no significant inhibition reported |
| Comparator Or Baseline | Compounds 3 and 6 (active ClpB inhibitors from the same screen) inhibit substrate‑activated ATPase activity |
| Quantified Difference | Compounds 3 and 6 display clear inhibition of ATPase activation, while compound 7 does not. Quantitative inhibition values for compound 7 are not reported due to negligible effect; Kd values for compounds 3 and 6 are 12.9 ± 3.6 µM and 19 ± 3 µM, respectively [1]. |
| Conditions | E. coli ClpB ATPase assay, ± α‑casein as substrate |
Why This Matters
ClpB‑IN‑1 can serve as a negative control or as a binding probe that does not disrupt ClpB ATPase function, whereas active inhibitors like compound 3 or 6 are required for functional knockdown studies.
- [1] Martin I, Underhaug J, Celaya G, et al. Screening and evaluation of small organic molecules as ClpB inhibitors and potential antimicrobials. J Med Chem. 2013;56(18):7177-7189. doi:10.1021/jm400499k View Source
